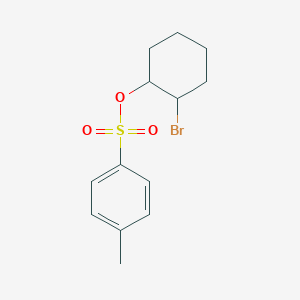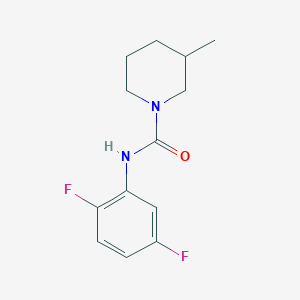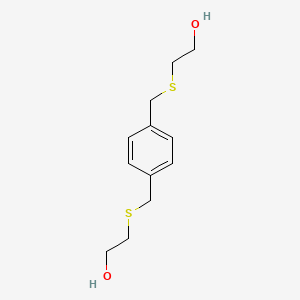
1,4-Bis(hydroxyethylthiomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(hydroxyethylthiomethyl)benzene is an organic compound characterized by the presence of two hydroxyethylthiomethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxyethylthiomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium thioglycolate, followed by hydrolysis to introduce the hydroxyethyl groups. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is often purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(hydroxyethylthiomethyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,4-Bis(hydroxyethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(hydroxyethylthiomethyl)benzene involves its interaction with various molecular targets. The hydroxyethylthiomethyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzene ring provides a stable framework that can facilitate these interactions. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but lacks the hydroxyethyl groups.
1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of hydroxyethylthiomethyl groups.
1,4-Bis(benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of hydroxyethylthiomethyl groups.
Uniqueness
1,4-Bis(hydroxyethylthiomethyl)benzene is unique due to the presence of hydroxyethylthiomethyl groups, which impart distinct chemical reactivity and potential biological activity. These groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Numéro CAS |
7321-13-3 |
|---|---|
Formule moléculaire |
C12H18O2S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2-[[4-(2-hydroxyethylsulfanylmethyl)phenyl]methylsulfanyl]ethanol |
InChI |
InChI=1S/C12H18O2S2/c13-5-7-15-9-11-1-2-12(4-3-11)10-16-8-6-14/h1-4,13-14H,5-10H2 |
Clé InChI |
PQQKUWMULZZXIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCCO)CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


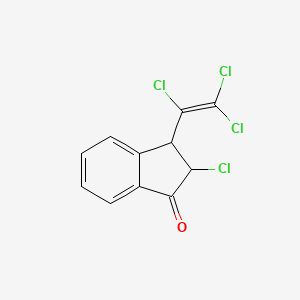
![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)
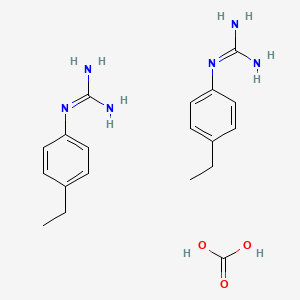
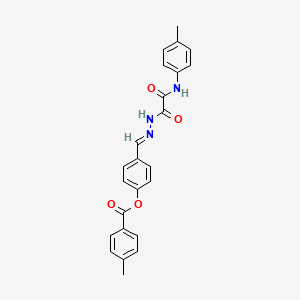

![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
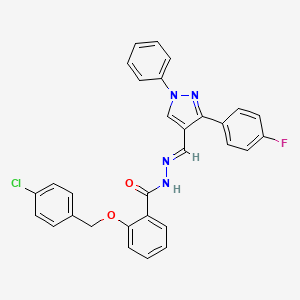


![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
